[S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
Description
This compound is a chiral sulfinamide-phosphine hybrid ligand with a molecular formula of C₃₈H₅₂NOPS and a molecular weight of 601.9 g/mol . Its structure features a diadamantanphosphino group attached to a phenyl ring, which is further linked to a chiral sulfinamide moiety. The adamantyl substituents confer exceptional steric bulk and electron-richness, making it a robust ligand for asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation or cross-coupling . The compound is typically supplied at ≥95% purity and stored under inert conditions to preserve its stereochemical integrity .
Properties
IUPAC Name |
(R)-N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52NOPS/c1-36(2,3)42(40)39(4)35(32-10-6-5-7-11-32)33-12-8-9-13-34(33)41(37-20-26-14-27(21-37)16-28(15-26)22-37)38-23-29-17-30(24-38)19-31(18-29)25-38/h5-13,26-31,35H,14-25H2,1-4H3/t26?,27?,28?,29?,30?,31?,35-,37?,38?,41?,42-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJGYFSGTDMIEO-BYBZHDMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide typically involves multiple steps, including the formation of intermediate compounds. The key steps in the synthetic route may include:
Formation of the Adamantane Derivative: This step involves the preparation of the adamantane derivative through a series of reactions, such as alkylation or halogenation.
Introduction of the Phosphino Group: The phosphino group is introduced through a reaction with a suitable phosphine reagent under controlled conditions.
Coupling with Phenylmethyl Group: The phenylmethyl group is coupled with the intermediate compound using a coupling reagent, such as a palladium catalyst.
Sulfinamide Formation: The final step involves the formation of the sulfinamide group through a reaction with a sulfinylating agent.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic route described above, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride, to convert the sulfinamide group to an amine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions may require catalysts and specific conditions, such as elevated temperatures or pressures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
[S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of [S®]-N-[®-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors, leading to changes in cellular signaling and function.
Modulating Gene Expression: Influencing the expression of genes involved in various physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide with structurally related sulfinamide-phosphine ligands, highlighting key differences in structure, properties, and applications:
Key Findings :
Steric and Electronic Effects: The diadamantanphosphino group in the target compound provides greater steric bulk and electron-donating capacity compared to diphenylphosphino derivatives (e.g., ), which improves enantioselectivity in asymmetric catalysis .
Stability and Handling: Adamantyl-containing ligands (e.g., target compound and ) require inert storage conditions due to sensitivity to oxidation, whereas diphenylphosphino analogs () are more air-stable .
Application Scope: Brominated or fluorinated derivatives (e.g., ) are niche reagents for halogenated intermediates, whereas adamantyl-phosphino ligands are preferred for high-value catalytic processes .
Hazard Profile :
- The target compound lacks explicit hazard data in the provided evidence, but its naphthalenyl analog () carries warnings for skin/eye irritation (H315, H319), suggesting stricter handling protocols .
Biological Activity
[S(R)]-N-[(R)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, also known by its CAS number 2565792-31-4, is a phosphine ligand with potential applications in medicinal chemistry and material science. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C38H52NOPS
- Molecular Weight : 601.9 g/mol
- Purity : ≥ 95%
- IUPAC Name : (R)-N-((R)-(2-(di(adamantan-1-yl)phosphaneyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide
Biological Activity Overview
The biological activity of this compound has been investigated through various in vitro and in vivo studies. Its primary focus has been on its antitumoral properties and mechanisms of action.
In Vitro Studies
- Cytotoxicity Testing :
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| C6 | 15 | Apoptosis induction |
| F98 | 10 | Apoptosis induction |
| MCF7 | 20 | Cell cycle arrest |
- Mechanism of Action :
In Vivo Studies
- Tumor Growth Inhibition :
| Treatment | Tumor Volume (mm³) | Survival Days Post-Treatment |
|---|---|---|
| PBS | 370 | 13 |
| [S(R)] Compound | 815 | 16 |
Case Studies
A recent study highlighted the efficacy of this compound in enhancing the therapeutic index of chemotherapeutic agents when used as a ligand in metal-catalyzed reactions. This work suggests that the compound may improve drug delivery systems and reduce side effects associated with conventional therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
